molecular formula C14H11NOS B8803856 2-phenyl-4H-1,4-benzothiazin-3-one CAS No. 38533-19-6

2-phenyl-4H-1,4-benzothiazin-3-one

Cat. No.: B8803856
CAS No.: 38533-19-6
M. Wt: 241.31 g/mol
InChI Key: DLALSZUJBMNOHZ-UHFFFAOYSA-N
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Description

2-phenyl-4H-1,4-benzothiazin-3-one is a useful research compound. Its molecular formula is C14H11NOS and its molecular weight is 241.31 g/mol. The purity is usually 95%.
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Properties

CAS No.

38533-19-6

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

IUPAC Name

2-phenyl-4H-1,4-benzothiazin-3-one

InChI

InChI=1S/C14H11NOS/c16-14-13(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-14/h1-9,13H,(H,15,16)

InChI Key

DLALSZUJBMNOHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2

solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2-Phenyl-3,4-dihydro-2H-1,4-benzothiazine: To bromo-phenyl-acetic acid methyl ester (4.88 g, 21 mmol) in DMF (15 mL) under an argon atmosphere was added 2-amino-benzenethiol (2.3 mL, 21 mmol) and the reaction was stirred at rt overnight. The reaction mixture was diluted with EtOAc (5 mL) and water (50 mL) and the crude product was collected by filtration, washed with warm EtOAc, and dried to give 2-phenyl-4H-1,4-benzothiazin-3-one as a white solid (3.49 g). LC/MS m/z 242 (M+H)+. To this intermediate (3.48 g, 14.4 mmol) in THF (50 mL) under an argon atmosphere was added 1M BH3.THF (50 mL, 50 mmol) and the reaction was stirred at rt overnight. The reaction was quenched with 1N HCl and extracted with ether. The combined organic fractions were dried over MgSO4 and concentrated. 201A was purified by recrystallization from hot EtOAc/hexanes to yield pale pink crystals (1.5 g). LC/MS m/z 228.2 (M+H)+.
Name
2-Phenyl-3,4-dihydro-2H-1,4-benzothiazine
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4.88 g
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2.3 mL
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15 mL
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5 mL
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50 mL
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Synthesis routes and methods II

Procedure details

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c1ccc(C2CNc3ccccc3S2)cc1
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